Molecular Weight Differentiation: Target Compound vs. De-Acylated Scaffold and 3-Methyl-Oxadiazole Regioisomer
The target compound (MW 320.35 g/mol) is differentiated from the de-acylated core scaffold 3-(4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (MW 215.25 g/mol) by the addition of the pyridin-2-yl methanone group (+105.1 Da). Compared to the 3-methyl-1,2,4-oxadiazol-5-yl regioisomer (CAS 1904312-14-6, MW 334.38 g/mol), the target compound is 14.03 Da lighter due to replacement of a methyl group with a hydrogen atom on the oxadiazole ring. This positions the target compound in a distinct molecular weight band, impacting membrane permeability predictions and fragment-ligand efficiency calculations in drug discovery programs .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 320.35 |
| Comparator Or Baseline | De-acylated scaffold: 215.25; 3-Methyl-oxadiazole regioisomer (CAS 1904312-14-6): 334.38 |
| Quantified Difference | +105.1 vs. de-acylated scaffold; -14.03 vs. 3-methyl-oxadiazole analog |
| Conditions | Calculated from molecular formula: Target C18H16N4O2; Scaffold C12H13N3O; Regioisomer C19H18N4O2 |
Why This Matters
Procurement of the incorrect molecular weight analog leads to invalid SAR interpretation; the ~14 Da mass difference from the methyl-oxadiazole regioisomer is detectable by LC-MS quality control and directly influences lipophilicity-driven ADME properties.
